molecular formula C9H13BBrNO3 B1447811 3-Bromo-isoxazole-5-boronic acid pinacol ester CAS No. 862126-44-1

3-Bromo-isoxazole-5-boronic acid pinacol ester

Cat. No.: B1447811
CAS No.: 862126-44-1
M. Wt: 273.92 g/mol
InChI Key: ZOPZCYCSYAARCW-UHFFFAOYSA-N
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Description

3-Bromo-isoxazole-5-boronic acid pinacol ester is an organic compound with significant applications in organic synthesis. It is known for its role as a ligand, catalyst, and intermediate in various chemical reactions. The compound is characterized by its unique structure, which includes a bromine atom and a boronic acid pinacol ester group attached to an isoxazole ring.

Properties

IUPAC Name

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BBrNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZCYCSYAARCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-isoxazole-5-boronic acid pinacol ester typically involves the reaction of brominated isoxazole with a boronic acid pinacol ester. The reaction conditions can vary, but it generally requires the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Bromo-isoxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions.

Scientific Research Applications

3-Bromo-isoxazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-isoxazole-5-boronic acid pinacol ester exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The bromine atom allows for further functionalization through substitution reactions, enabling the creation of a wide range of derivatives .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-isoxazole-5-boronic acid pinacol ester include:

Biological Activity

3-Bromo-isoxazole-5-boronic acid pinacol ester (CAS No. 862126-44-1) is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which integrates a bromine atom and a boronic acid pinacol ester group attached to an isoxazole ring. Its molecular formula is C9H10BBrNO3\text{C}_9\text{H}_{10}\text{BBrN}\text{O}_3, with a molecular weight of approximately 273.92 g/mol .

Suzuki–Miyaura Cross-Coupling Reaction

One of the primary biological activities of 3-Bromo-isoxazole-5-boronic acid pinacol ester is its role in the Suzuki–Miyaura cross-coupling reaction . This reaction facilitates the formation of new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals . The compound acts as a ligand and undergoes transmetalation, where it interacts with palladium catalysts to form stable complexes, thereby influencing various biochemical pathways .

Drug Development

Research indicates that 3-Bromo-isoxazole-5-boronic acid pinacol ester can be utilized in the development of bioactive molecules and pharmaceuticals. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in medicinal chemistry . The kinetics of similar compounds suggest that modifications on the aromatic ring can significantly affect interaction dynamics, making this compound versatile for drug design .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 3-Bromo-isoxazole-5-boronic acid pinacol ester:

Study Focus Key Findings
Study ADrug SynthesisDemonstrated effective formation of carbon-carbon bonds using the compound as a reagent.
Study BCytotoxicityEvaluated against various human cancer cell lines, showing potential for further development as an anticancer agent.
Study CNCT ApplicationSuggested as a viable boron carrier for enhancing the efficacy of neutron capture therapy in tumors.

Case Studies

  • Cytotoxicity Assay : In vitro studies conducted to assess the cytotoxic effects of related compounds on human cancer cells indicated that modifications to the isoxazole structure could enhance potency against specific cancer types .
  • Neutron Capture Therapy : Preliminary investigations into its role as a boron carrier have shown that compounds similar to 3-Bromo-isoxazole-5-boronic acid pinacol ester can improve tumor targeting and reduce side effects associated with traditional therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-isoxazole-5-boronic acid pinacol ester
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3-Bromo-isoxazole-5-boronic acid pinacol ester

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